

Endogenous Sources of N-acetyl-L-histidine in Mammals: A Technical Guide

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Compound of Interest

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Abstract

N-acetyl-L-histidine (NAH) is an endogenously synthesized acetylated amino acid found in mammals, albeit at significantly lower concentrations than in poikilothermic vertebrates.^{[1][2]} In mammals, its physiological roles are still under investigation, but its presence in biofluids such as plasma and cerebrospinal fluid suggests systemic functions.^[3] This technical guide provides a comprehensive overview of the endogenous sources of NAH in mammals, detailing its biosynthetic and catabolic pathways, the enzymes involved, and its tissue distribution. The guide includes a compilation of quantitative data, detailed experimental protocols for the analysis of NAH and its related enzymes, and visual diagrams of the metabolic pathways and experimental workflows to serve as a resource for researchers and professionals in drug development.

Introduction

N-acetyl-L-histidine (NAH) is a derivative of the essential amino acid L-histidine. While it is a major osmolyte in the brain and eyes of fish, amphibians, and reptiles, its concentration in mammals is substantially lower.^{[1][2]} In mammalian species, N-acetylaspartate (NAA) is often considered to fulfill a similar osmoregulatory role, particularly in the brain.^[2] Despite its lower abundance, the confirmed presence of NAH in human plasma and cerebrospinal fluid points towards specific, regulated endogenous production and potential physiological significance.^[3]

Understanding the endogenous sources of NAH is crucial for elucidating its functions in mammalian physiology and pathology.

Biosynthesis and Catabolism of N-acetyl-L-histidine

The metabolism of NAH in mammals involves a straightforward two-enzyme pathway for its synthesis and degradation.

Biosynthesis

The synthesis of NAH is a single-step enzymatic reaction involving the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the alpha-amino group of L-histidine.

- Reaction: $\text{L-histidine} + \text{Acetyl-CoA} \rightarrow \text{N-acetyl-L-histidine} + \text{CoA-SH}$
- Enzyme: Histidine N-acetyltransferase (HisAT)
- Human Gene: NAT16[3]

The enzyme responsible for this reaction in humans has been identified as N-acetyltransferase 16 (NAT16), which functions as a histidine acetyltransferase (HisAT).[3]

Catabolism

The breakdown of NAH regenerates L-histidine and acetate through hydrolysis.

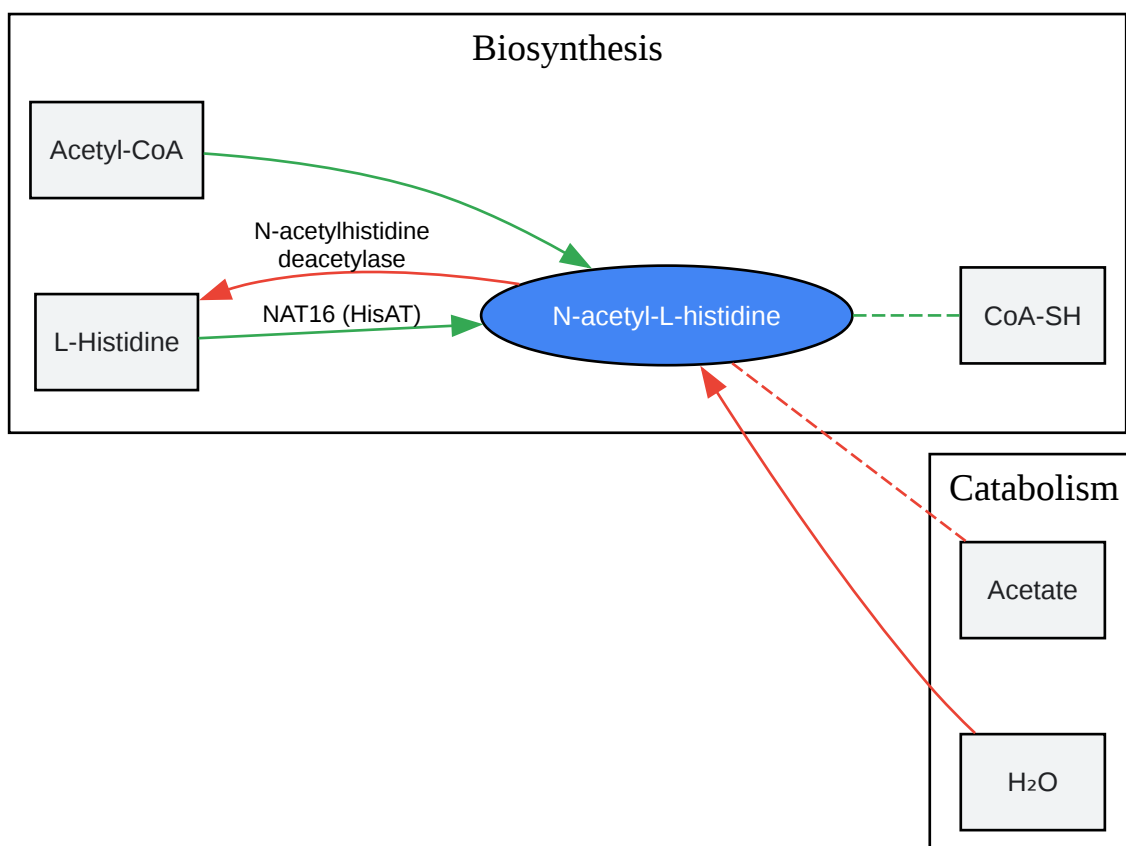
- Reaction: $\text{N-acetyl-L-histidine} + \text{H}_2\text{O} \rightarrow \text{L-histidine} + \text{Acetate}$
- Enzyme: N-acetylhistidine deacetylase (Anserinase)
- EC Number: EC 3.5.1.34

This enzyme is also known as anserinase, which is capable of hydrolyzing other histidine-containing dipeptides like anserine.

Signaling and Metabolic Pathways

The metabolic pathway for NAH is a simple cycle of acetylation and deacetylation. The regulation of NAH levels is likely dependent on the availability of its precursors, L-histidine and

acetyl-CoA, and the relative activities of the synthesizing and degrading enzymes.



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Biosynthesis and catabolism of N-acetyl-L-histidine.

Quantitative Data

The concentration of NAH in mammals is significantly lower than that of NAA, particularly in the brain. The following table summarizes available quantitative data for NAH and NAA in various species and tissues.

Species	Tissue/Fluid	N-acetyl-L-histidine (NAH) Concentration	N-acetyl-L-aspartate (NAA) Concentration	Reference
Human	Plasma	Detected	-	[3]
Human	Cerebrospinal Fluid	Detected	-	[3]
Rat	Brain	Trace amounts	~10 mM	[2]
Mouse	Brain	Trace amounts	~10 mM	[2]
Fish (general)	Brain	~10 mM	Lower amounts than NAH	[2]
Fish (Carp)	Lens	~12 mM	-	

Experimental Protocols

Quantification of N-acetyl-L-histidine by UHPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of NAH in biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates.

5.1.1. Sample Preparation

- **Tissue Homogenization:** Weigh frozen tissue and homogenize in 4 volumes of ice-cold methanol.
- **Protein Precipitation:** For plasma or CSF, add 4 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated NAH). For tissue homogenates, the methanol will serve to precipitate proteins.
- **Centrifugation:** Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
- **Supernatant Collection:** Carefully collect the supernatant.

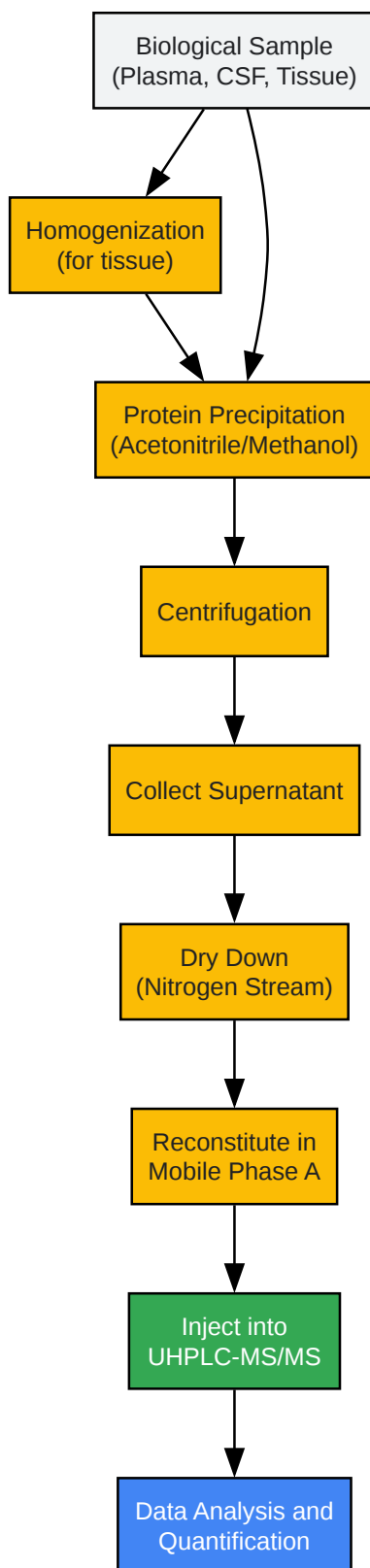
- Evaporation: Dry the supernatant under a stream of nitrogen gas.
- Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 98% Mobile Phase A).

5.1.2. UHPLC-MS/MS Conditions

- UHPLC System: A high-performance liquid chromatography system capable of binary gradients.
- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 μ m particle size) is suitable.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at 2% B, ramp to 98% B over several minutes, hold, and then return to initial conditions for re-equilibration. The gradient should be optimized for the specific column and system.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for NAH and the internal standard must be determined by direct infusion.
 - Example MRM transition for NAH: m/z 198.1 \rightarrow 156.1

5.1.3. Data Analysis

Quantify NAH by constructing a standard curve using known concentrations of NAH standards prepared in a matching matrix. The ratio of the peak area of NAH to the peak area of the internal standard is plotted against the concentration.



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Workflow for NAH quantification by UHPLC-MS/MS.

Histidine N-acetyltransferase (NAT16) Activity Assay

This is a spectrophotometric assay based on the detection of the free thiol group of Coenzyme A (CoA-SH) released during the acetylation of histidine, using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

5.2.1. Reagents

- Assay Buffer: 50 mM Tris-HCl, pH 8.0.
- L-histidine solution: 10 mM in Assay Buffer.
- Acetyl-CoA solution: 2 mM in Assay Buffer.
- DTNB solution: 10 mM in Assay Buffer.
- Purified recombinant NAT16 enzyme.

5.2.2. Procedure

- Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:
 - Assay Buffer
 - L-histidine (final concentration, e.g., 1 mM)
 - Acetyl-CoA (final concentration, e.g., 200 μ M)
 - DTNB (final concentration, e.g., 0.2 mM)
- Enzyme Addition: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding the purified NAT16 enzyme.
- Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.
- Calculation: Calculate the enzyme activity using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).

N-acetylhistidine Deacetylase Activity Assay

A common method to assay for deacetylase activity involves a two-step fluorometric process.

5.3.1. Reagents

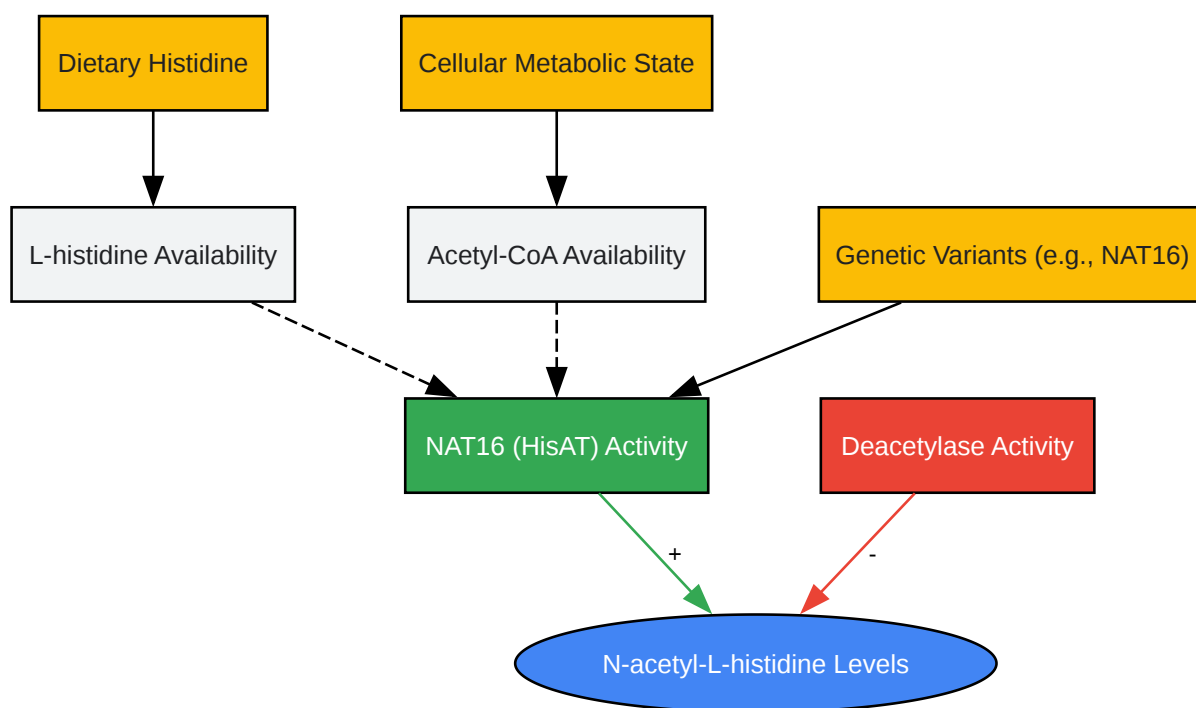
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
- N-acetyl-L-histidine substrate.
- Developer Solution: A solution containing an enzyme that can act on the product (L-histidine) to generate a fluorescent signal (e.g., a coupled assay with histidine ammonia-lyase leading to a product that can be measured, or a more generic amino acid detection reagent). A more direct, though less common, approach would be to quantify the production of L-histidine via HPLC.
- A fluorogenic substrate for HDACs, such as Boc-Lys(Ac)-AMC, can be used as a general protocol template, with the understanding that the substrate specificity will differ.

5.3.2. General Fluorometric Procedure (adapted from general HDAC assays)

- Reaction Setup: In a 96-well plate, add the purified N-acetylhistidine deacetylase to the Assay Buffer.
- Substrate Addition: Add the N-acetyl-L-histidine substrate to initiate the reaction.
- Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
- Development: Add the developer solution, which reacts with the L-histidine produced to generate a fluorescent product.
- Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Logical Relationships and Regulation

The endogenous levels of NAH in mammals are likely regulated by a combination of factors.



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Factors influencing endogenous NAH levels.

Conclusion

The endogenous synthesis of N-acetyl-L-histidine in mammals is a regulated process catalyzed by the enzyme NAT16. While present at lower concentrations compared to non-mammalian vertebrates, its consistent detection in human biofluids warrants further investigation into its physiological roles. The methodologies and data presented in this guide provide a foundation for researchers to explore the significance of NAH in mammalian health and disease, and for drug development professionals to consider its metabolic pathway as a potential target. Further research is needed to fully elucidate the tissue-specific distribution and regulatory mechanisms governing NAH levels in mammals.

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